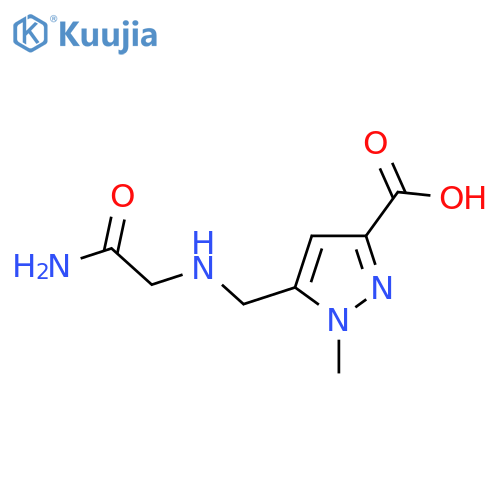Cas no 2172012-50-7 (5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid)

2172012-50-7 structure
商品名:5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid
5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid
- 2172012-50-7
- EN300-1452449
- 5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid
-
- インチ: 1S/C8H12N4O3/c1-12-5(3-10-4-7(9)13)2-6(11-12)8(14)15/h2,10H,3-4H2,1H3,(H2,9,13)(H,14,15)
- InChIKey: KSWFHTVYHPQYJH-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CNCC(N)=O)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 212.09094026g/mol
- どういたいしつりょう: 212.09094026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.8
- トポロジー分子極性表面積: 110Ų
5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452449-250mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-500mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-2500mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 2500mg |
$1931.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-5000mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-50mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-100mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-1000mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 1000mg |
$986.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-10000mg |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1452449-1.0g |
5-{[(carbamoylmethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172012-50-7 | 1g |
$0.0 | 2023-06-06 |
5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2172012-50-7 (5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
